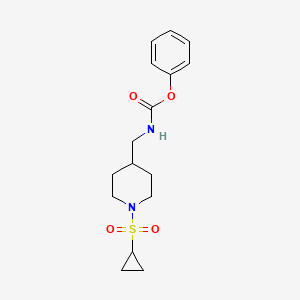![molecular formula C8H14Cl3N3 B2609788 N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride CAS No. 2361644-57-5](/img/structure/B2609788.png)
N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride” is a chemical compound with the CAS number 101990-44-7 . It has several synonyms, including “N1-[(6-Chloro-3-pyridinyl)methyl]-1,2-ethanediamine”, “(2-Aminoethyl)[(6-chloropyridin-3-yl)methyl]amine”, and “2-(6-Chloro-3-pyridylmethylamino)ethylamine” among others .
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complexes
This compound has been utilized in the synthesis and characterization of various metal complexes. For example, Hureau et al. (2008) and Bhowmik et al. (2010) have synthesized mononuclear Mn(II) and nickel(II) thiocyanate complexes, respectively, using amino-pyridine ligands derived from similar compounds. These studies provide insights into the structural configurations of these complexes and their magnetic properties, contributing to our understanding of coordination chemistry (Hureau et al., 2008) (Bhowmik et al., 2010).
Catalytic Behavior and Reactivity
Sun et al. (2007) explored the catalytic behavior of iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines, showing good catalytic activities for ethylene oligomerization. This research sheds light on the potential application of such compounds in polymer science and industrial processes involving ethylene reactivity (Sun et al., 2007).
Molecular Docking and Antibacterial Evaluation
Al‐Janabi et al. (2020) synthesized novel Schiff bases, including compounds similar to the query chemical, and evaluated their antibacterial properties. Additionally, these compounds were studied for their potential as inhibitors of the SARS-CoV-2 3CL protease, illustrating the versatility of these compounds in medicinal chemistry and drug discovery efforts (Al‐Janabi et al., 2020).
Metal-ion Sensing and Fluoroionophores
Hong et al. (2012) developed fluoroionophores based on diamine-salicylaldehyde derivatives, demonstrating the application of these compounds in metal-ion sensing. This work contributes to the field of chemical sensing and imaging, particularly in detecting and visualizing metal ions in biological systems (Hong et al., 2012).
Propiedades
IUPAC Name |
N'-[(6-chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3.2ClH/c9-8-2-1-7(6-12-8)5-11-4-3-10;;/h1-2,6,11H,3-5,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXBSMNLUSDSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNCCN)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



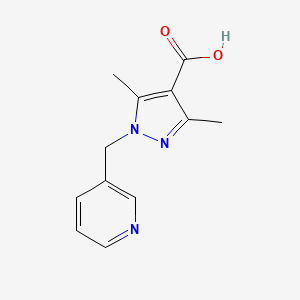

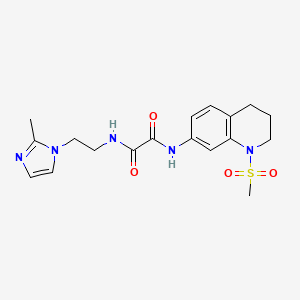
![2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2609717.png)
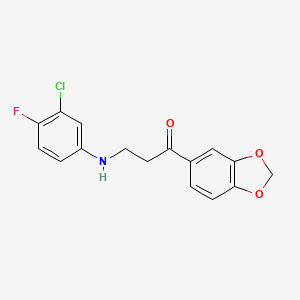
![3-(4-Fluoro-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2609719.png)
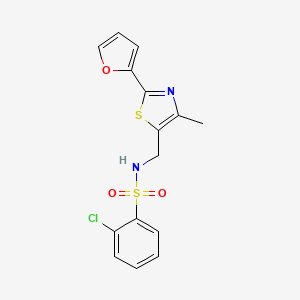
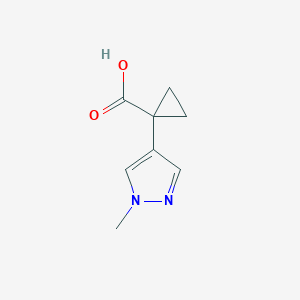
![2-[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2609725.png)
![N-(2,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2609726.png)
![(2Z)-N-(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide](/img/structure/B2609727.png)
